[2-(methylcarbamoyl)pyridin-4-yl]boronic acid
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Overview
Description
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methylcarbamoyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(methylcarbamoyl)pyridin-4-yl]boronic acid typically involves the reaction of a 2-halopyridine derivative with a metallating reagent to form an organometallic intermediate. This intermediate is then reacted with a borate ester to yield the desired boronic acid compound. The general reaction scheme is as follows:
Metallation: A 2-halopyridine compound is treated with a metallating reagent such as lithium or magnesium to form an organometallic intermediate.
Borate Ester Reaction: The organometallic intermediate is then reacted with a borate ester to form a complex salt.
Protonation: The complex salt is treated with a proton source to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters.
Scientific Research Applications
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of [2-(methylcarbamoyl)pyridin-4-yl]boronic acid involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the unique electronic properties of the pyridine ring and the boronic acid group .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pyridine-2-boronic acid
- [2-(carbamoyl)pyridin-4-yl]boronic acid
Uniqueness
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid is unique due to the presence of the methylcarbamoyl group, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and a promising candidate for the development of new pharmaceuticals .
Properties
Molecular Formula |
C7H9BN2O3 |
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Molecular Weight |
179.97 g/mol |
IUPAC Name |
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4,12-13H,1H3,(H,9,11) |
InChI Key |
XDZFQEFWTJQQND-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C(=O)NC)(O)O |
Origin of Product |
United States |
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